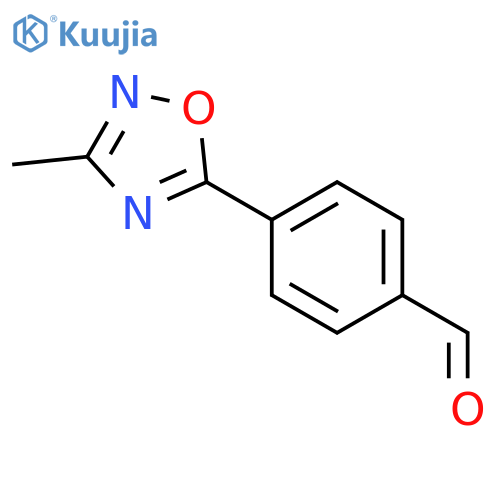Cas no 876316-27-7 (4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde)

876316-27-7 structure
商品名:4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde,4-(3-methyl-1,2,4-oxadiazol-5-yl)-
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
- SCHEMBL23058985
- BKB31627
- 876316-27-7
- DTXSID70594608
- FT-0720478
- MS-22360
- AKOS006229928
- DB-077036
- G62558
- 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
-
- インチ: InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3
- InChIKey: AEMXYVCSLPLJOW-UHFFFAOYSA-N
- ほほえんだ: CC1=NOC(=N1)C2=CC=C(C=C2)C=O
計算された属性
- せいみつぶんしりょう: 188.058577502g/mol
- どういたいしつりょう: 188.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.238
- ふってん: 354.3°C at 760 mmHg
- フラッシュポイント: 168.1°C
- 屈折率: 1.584
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B498685-50mg |
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |
876316-27-7 | 50mg |
$ 135.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622207-1g |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |
876316-27-7 | 98% | 1g |
¥3840.00 | 2024-04-27 | |
| Ambeed | A529819-5g |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |
876316-27-7 | 97% | 5g |
$977.0 | 2024-04-16 | |
| TRC | B498685-10mg |
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |
876316-27-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B498685-100mg |
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |
876316-27-7 | 100mg |
$ 210.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622207-250mg |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |
876316-27-7 | 98% | 250mg |
¥1785.00 | 2024-04-27 |
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
876316-27-7 (4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde) 関連製品
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
推奨される供給者
Amadis Chemical Company Limited
(CAS:876316-27-7)4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

清らかである:99%
はかる:5g
価格 ($):879.0